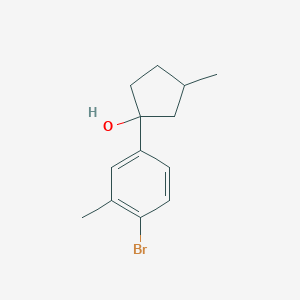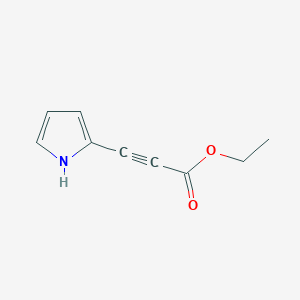
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . This compound features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, attached to an ethyl ester group via a prop-2-ynoate linkage. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with 2-pyrrolecarboxaldehyde in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process.
化学反应分析
Types of Reactions
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions introduce various functional groups onto the pyrrole ring.
科学研究应用
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with various therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-cyano-3-(1H-pyrrol-2-yl)-2-propenoate: Contains a cyano group and a propenoate linkage.
1-(1H-pyrrol-2-yl)ethanone: Features a ketone group instead of an ester.
Uniqueness
Ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate is unique due to its specific combination of a pyrrole ring and an ethyl ester group linked by a prop-2-ynoate moiety. This structure imparts distinct reactivity and binding properties, making it valuable for various research applications .
属性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC 名称 |
ethyl 3-(1H-pyrrol-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H9NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2H2,1H3 |
InChI 键 |
GJNMPVVEANKPQZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C#CC1=CC=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(tert-Butoxy)carbonyl]-4-(3-methoxypropyl)piperidine-4-carboxylic acid](/img/structure/B13183381.png)
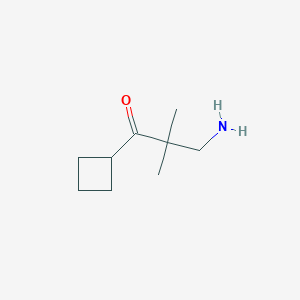
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
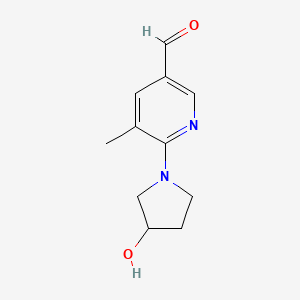
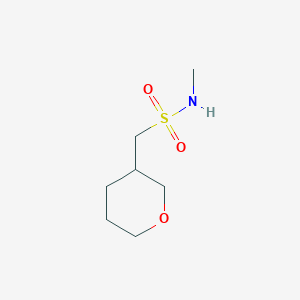

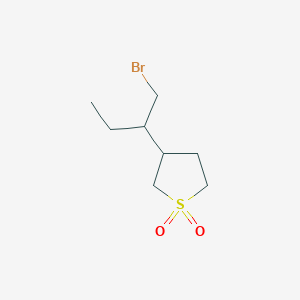
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)


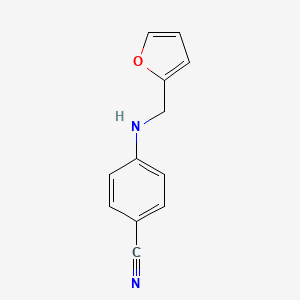
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)

